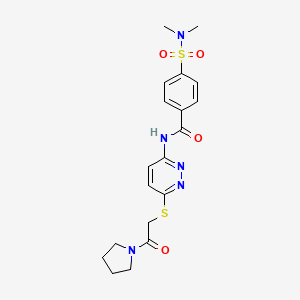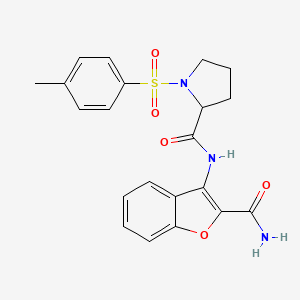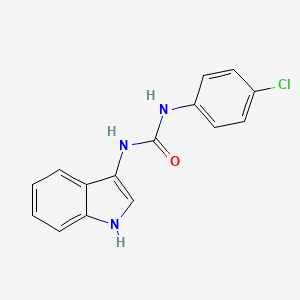
1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea, also known as CPIU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPIU is a urea derivative that exhibits potent biological activity and has been studied extensively for its mechanism of action and physiological effects. In
Scientific Research Applications
Insecticidal Applications
1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its analogs are a novel class of insecticides demonstrating a unique mode of action by interfering with cuticle deposition in various insect species. These compounds act as stomach poisons, leading to a failure to molt or pupate, eventually causing death. Despite their potent insecticidal activity, they are expected to be safe for mammals, indicating their potential as selective pest control agents (Mulder & Gijswijt, 1973).
Optical and Electronic Properties
A study on a related chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, highlighted its significant electro-optic properties. The material exhibits potential applications in nonlinear optics due to its superior second and third harmonic generation capabilities. Such materials are promising for optoelectronic device fabrications, demonstrating the breadth of applications for 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea derivatives in the field of material science (Shkir et al., 2018).
Corrosion Inhibition
In the context of industrial chemistry, derivatives of 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea have been investigated for their corrosion inhibition properties. Studies suggest that certain urea derivatives can effectively inhibit mild steel corrosion in acidic solutions, acting as mixed-type inhibitors. This application highlights the chemical's utility in protecting industrial equipment and infrastructure from corrosive damage (Bahrami & Hosseini, 2012).
Environmental Implications
Research on the environmental occurrence of triclocarban, a related compound, underscores the importance of understanding the environmental fate of chlorophenyl ureas. The development of sensitive analytical methods for detecting such compounds in aquatic environments is crucial for assessing their environmental impact and ensuring the safety of water resources (Halden & Paull, 2004).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMLRDPJAFMAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

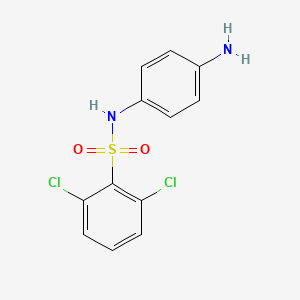
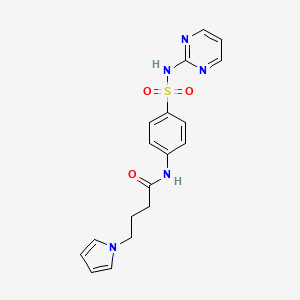
![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2751248.png)
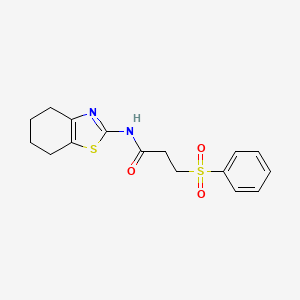
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]](/img/structure/B2751252.png)
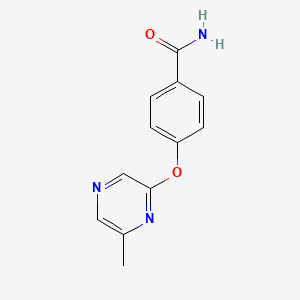
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)
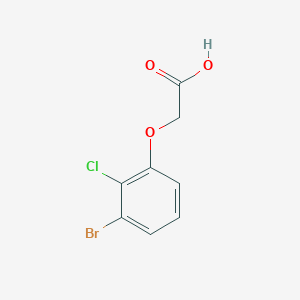
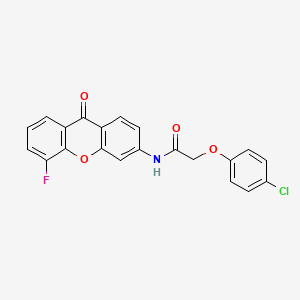
![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)
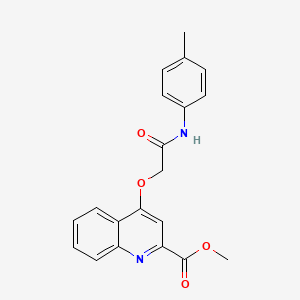
methanone](/img/structure/B2751265.png)
